molecular formula C12H12N2O2 B13978077 methyl 2-methyl-4-phenyl-2H-pyrazole-3-carboxylate CAS No. 23097-85-0

methyl 2-methyl-4-phenyl-2H-pyrazole-3-carboxylate

Cat. No.: B13978077
CAS No.: 23097-85-0
M. Wt: 216.24 g/mol
InChI Key: XBJGMURQLPWXOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-methyl-4-phenyl-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and have been extensively studied for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-methyl-4-phenyl-1H-pyrazole-5-carboxylate typically involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine. This reaction is followed by basic hydrolysis to yield the corresponding acid . Another method involves refluxing a 1:1 molar ratio of phenyl hydrazine and dimethylacetylene dicarboxylate in a mixture of toluene and dichloromethane .

Industrial Production Methods

Industrial production methods for pyrazole derivatives often utilize transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes. These methods are designed to be efficient and scalable, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-4-phenyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium hydroxide for basic hydrolysis, and various oxidizing and reducing agents depending on the desired transformation . Reaction conditions often involve refluxing in solvents like ethanol, toluene, or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, basic hydrolysis of the ester group yields the corresponding carboxylic acid .

Scientific Research Applications

Mechanism of Action

Properties

CAS No.

23097-85-0

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

methyl 2-methyl-4-phenylpyrazole-3-carboxylate

InChI

InChI=1S/C12H12N2O2/c1-14-11(12(15)16-2)10(8-13-14)9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

XBJGMURQLPWXOC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C2=CC=CC=C2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.